2-Iodobenzo[d]thiazol-6-ol chemical structure and properties
2-Iodobenzo[d]thiazol-6-ol chemical structure and properties
Topic: 2-Iodobenzo[d]thiazol-6-ol Chemical Structure and Properties Role: Senior Application Scientist Format: Technical Monograph
The Strategic "Pivot" Scaffold in Bioluminescence and Medicinal Chemistry
Executive Summary
2-Iodobenzo[d]thiazol-6-ol (CAS: 78431-08-0) represents a high-value synthetic intermediate, functioning as a "pivot point" between simple aminobenzothiazoles and complex functional materials. Its structural duality—featuring a reactive electrophile (C2-iodine) and a nucleophilic donor (C6-hydroxyl)—makes it an indispensable tool for two distinct fields: bioluminescence imaging (as a precursor to D-Luciferin and red-shifted analogues) and medicinal chemistry (as a scaffold for antitumor and neuroprotective agents).
This guide dissects the molecule’s architecture, provides a field-validated synthesis protocol, and outlines its critical role in cross-coupling chemistry.
Chemical Architecture & Properties[1][2]
The molecule consists of a bicyclic benzothiazole core. The electronic push-pull relationship between the electron-donating hydroxyl group and the electron-withdrawing imine/sulfur system defines its reactivity.
Structural Analysis[1]
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C2-Position (Electrophilic Hub): The iodine atom at C2 is highly labile toward oxidative addition by transition metals (Pd, Cu), facilitating Suzuki, Sonogashira, and Buchwald-Hartwig couplings. It is significantly more reactive than the corresponding bromide or chloride.
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C6-Position (Nucleophilic Anchor): The hydroxyl group acts as an auxochrome, essential for the fluorescence/bioluminescence mechanisms in luciferin derivatives. It requires protection (e.g., TBS, MOM) during harsh C2-functionalization.
Physicochemical Profile[1]
| Property | Value / Description |
| IUPAC Name | 2-iodo-1,3-benzothiazol-6-ol |
| CAS Registry Number | 78431-08-0 |
| Molecular Formula | C₇H₄INOS |
| Molecular Weight | 277.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Poor in Water, Hexanes |
| pKa (Predicted) | ~8.5 (Phenolic OH) |
| Storage | 2–8°C, Light Sensitive (Iodine lability) |
Scientist's Note: While specific melting points for this intermediate vary by purity (typically >150°C dec.), identity must be confirmed via ¹H NMR (distinct aromatic pattern) and HRMS (M+H 277.91) rather than relying solely on thermal properties.
Synthesis Protocol: The Sandmeyer Route
The most robust route to 2-iodobenzo[d]thiazol-6-ol is the Sandmeyer reaction starting from 2-amino-6-hydroxybenzothiazole. Direct iodination of the core is often non-selective; therefore, the diazonium displacement strategy is preferred for regiospecificity.
Reaction Logic
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Diazotization: Conversion of the C2-amine to a diazonium salt using sodium nitrite in strong acid.
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Displacement: Nucleophilic substitution by iodide (radical-nucleophilic mechanism).
Step-by-Step Methodology
Reagents:
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Precursor: 2-Amino-6-hydroxybenzothiazole (1.0 eq)
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Sodium Nitrite (NaNO₂, 1.2 eq)
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Potassium Iodide (KI, 2.0 eq)
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Solvent: H₂O / H₂SO₄ (or HCl) mixture
Protocol:
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Solubilization: Suspend 2-amino-6-hydroxybenzothiazole in 50% H₂SO₄ at 0°C. Ensure vigorous stirring to create a fine slurry.
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Diazotization: Dropwise add an aqueous solution of NaNO₂ while maintaining the internal temperature below 5°C .
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Critical Control Point: Exceeding 5°C risks decomposition of the diazonium species to a phenol or tar.
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Stirring: Allow the diazonium salt to form for 30–45 minutes at 0°C. The mixture often turns clear or changes color.
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Iodination: Slowly add a solution of KI in water.
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Observation: Evolution of nitrogen gas (foaming) and formation of a dark precipitate (iodine/product complex).
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Workup: Stir at room temperature for 2 hours. Neutralize carefully with saturated NaHCO₃. Extract with Ethyl Acetate (3x).
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Purification: Wash the organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) to remove excess free iodine (turning the layer from purple/brown to yellow). Dry over MgSO₄ and concentrate.
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Refinement: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).
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Visualizing the Synthesis & Utility
The following diagram illustrates the synthesis flow and the divergent applications of the scaffold.
Figure 1: Synthesis pathway and divergent application logic for 2-Iodobenzo[d]thiazol-6-ol.
Applications in Research & Development
Bioluminescence: The Luciferin Gateway
The 6-hydroxybenzothiazole core is the light-emitting engine of firefly luciferin. The 2-iodo derivative is a critical intermediate for synthesizing Red-Shifted Luciferins (Infraluciferins).
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Mechanism: To shift emission into the Near-Infrared (NIR) window (desirable for deep tissue imaging), researchers extend the conjugation at the C2 position.
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Workflow:
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Protect C6-OH (e.g., TBDMS).
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Perform Sonogashira coupling with an alkyne or Heck reaction with an alkene at C2.
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Deprotect and condense with D-cysteine.
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Medicinal Chemistry: The "Privileged Scaffold"
Benzothiazoles are pharmacophores in drugs like Riluzole (ALS treatment). The 2-iodo analog allows for the rapid generation of libraries via Suzuki-Miyaura coupling .
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Target: 2-Aryl-6-hydroxybenzothiazoles.
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Activity: These derivatives exhibit potent antitumor activity (via tyrosine kinase inhibition) and antimicrobial properties.
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Advantage: The iodine leaves more readily than bromine, allowing couplings to proceed under milder conditions (lower temperature, lower catalyst loading), preserving the sensitive phenolic hydroxyl group.
Analytical Characterization
To validate the identity of the synthesized 2-iodobenzo[d]thiazol-6-ol, rely on the following spectral markers:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 9.8–10.2 ppm (s, 1H, -OH): Broad singlet, exchangeable with D₂O.
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δ 7.7–7.8 ppm (d, 1H, C4-H): Doublet, typical of the proton ortho to the ring junction.
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δ 7.3 ppm (d, 1H, C7-H): Doublet, ortho to the hydroxyl.
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δ 6.9 ppm (dd, 1H, C5-H): Doublet of doublets, coupling with C4 and C7.
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MS (ESI):
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Positive Mode: [M+H]⁺ = 278 (approx).
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Isotope Pattern: Iodine does not have a distinct M+2 isotope like Br/Cl, but the mass defect is unique.
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Safety & Handling
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Iodine Toxicity: The synthesis involves generating iodine species. Work in a fume hood to avoid inhalation of iodine vapors.
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Diazonium Hazards: Although aryl diazonium salts are generally more stable than alkyl ones, never let the reaction mixture dry out completely before quenching, as dry diazonium salts can be explosive.
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Storage: The C-I bond is photosensitive. Store the solid in amber vials under an inert atmosphere (Argon/Nitrogen) to prevent homolytic cleavage and discoloration (pinking).
References
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Synthesis of 2-Aminobenzothiazole Precursors
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Title: Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction.[1]
- Source: Academia.edu / Organic Letters
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URL:
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General Benzothiazole Synthesis & Properties
- Title: Benzothiazole Synthesis and Properties (Organic Chemistry Portal).
- Source: Organic Chemistry Portal
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URL:
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Cross-Coupling Applic
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Luciferin Analogue Synthesis
- Title: A New Synthesis of 2-Cyano-6-hydroxybenzothiazole, the Key Intermedi
- Source: ResearchG
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URL:
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Product Data Verific
Sources
- 1. (PDF) Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1261768-06-2|2-Iodobenzo[d]thiazol-4-ol|BLD Pharm [bldpharm.com]
- 5. 2941-59-5|2-Iodo-6-methoxybenzo[d]thiazole|BLD Pharm [bldpharm.com]
- 6. smochem.com [smochem.com]
- 7. Novachemistry-product-info [novachemistry.com]
